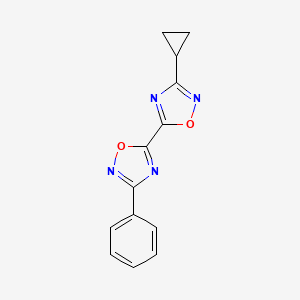

2-Isothiocyanatopropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isothiocyanates, which include 2-Isothiocyanatopropanamide, are typically synthesized using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a recent study, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Scientific Research Applications

- 2-ITCP has been investigated for its potential anti-tumor effects. It belongs to the class of isothiocyanates (ITCs) , which are biologically active molecules found in cruciferous vegetables like broccoli, watercress, cabbage, and cauliflower . These ITCs have shown promise in inhibiting tumor growth and preventing cancer .

- Research suggests that 2-ITCP may interfere with cancer cell proliferation and induce apoptosis (programmed cell death) . Its mechanism of action involves targeting specific cellular pathways related to tumor development.

- Sulforaphane, a well-known ITC derived from glucosinolates, has demonstrated neuroprotective activity in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Given the structural similarity between sulforaphane and 2-ITCP, researchers have explored whether 2-ITCP shares similar neuroprotective effects.

- Certain ITCs exhibit antimicrobial properties, making them useful in food preservation . Similarly, 2-ITCP may have antibacterial or antifungal effects.

- Some ITCs have shown cardioprotective benefits by reducing oxidative stress and inflammation . While 2-ITCP’s specific effects on cardiovascular health remain an area of interest, it could contribute to overall heart health.

- ITCs, including 2-ITCP, have been associated with improved glucose regulation and insulin sensitivity . These properties make them potential candidates for managing diabetes.

- Beyond its biological activities, 2-ITCP serves as an intermediate in organic synthesis. It can be synthesized using elemental sulfur and primary amines .

Anti-Tumor Activity

Neuroprotective Properties

Antimicrobial Applications

Cardioprotective Effects

Antidiabetic Properties

Chemical Synthesis and Organic Intermediates

Mechanism of Action

Target of Action

Isothiocyanates, such as 2-Isothiocyanatopropanamide, primarily target proteins with sulfur-centered nucleophiles, such as cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .

Mode of Action

The mode of action of isothiocyanates involves their interaction with these protein targets. The isothiocyanate group (-N=C=S) in the compound can form covalent bonds with the sulfur atom in the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes and signaling pathways .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation

Pharmacokinetics

The pharmacokinetics of drugs can significantly impact their bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of 2-Isothiocyanatopropanamide’s action are likely to be diverse, given the variety of biochemical pathways it can influence. For instance, isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . .

Action Environment

The action, efficacy, and stability of 2-Isothiocyanatopropanamide can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present

properties

IUPAC Name |

2-isothiocyanatopropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3(4(5)7)6-2-8/h3H,1H3,(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGCFFIVBPNJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanatopropanamide | |

CAS RN |

1153972-91-8 |

Source

|

| Record name | 2-isothiocyanatopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)

![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)

![2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B2457810.png)

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2457812.png)

amine](/img/structure/B2457820.png)